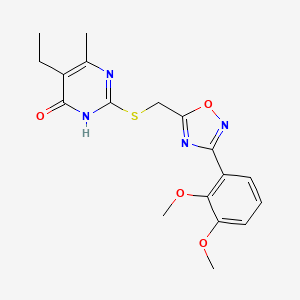
2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol" is a complex molecule that appears to be related to a family of compounds with a 1,3,4-oxadiazole core structure. This family of compounds has been the subject of various studies due to their potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often begins with a suitable starting material, such as 2,4-dichloro-6-methylpyrimidine, which is then converted through a series of steps involving esterification, hydrazide formation, and cyclization with carbon disulfide or potassium O-ethylxanthate to yield the oxadiazole core . Similarly, 2,4-dimethoxybenzoic acid has been used as a starting material for synthesizing 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives . These methods could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific substituents such as the 2,3-dimethoxyphenyl group and the ethyl and methyl groups on the pyrimidin-4-ol moiety.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing three heteroatoms (two nitrogen and one oxygen) . The presence of various substituents on the oxadiazole ring and the adjacent phenyl or pyrimidine rings can significantly influence the electronic distribution and overall conformation of the molecule, which in turn can affect its biological activity.
Chemical Reactions Analysis
The 1,3,4-oxadiazole core is known to undergo various chemical reactions, including alkylation, aminomethylation, acylation, and cyanoethylation, leading to a diverse array of derivatives with different functional groups . These reactions are typically used to modify the biological activity of the compounds or to introduce specific functional groups that may be necessary for further chemical transformations or for the interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of multiple functional groups, such as ether, thioether, hydrazone, and azomethine, can affect properties like solubility, melting point, and stability . The spectral data, including IR, 1H-NMR, and EIMS, are essential for characterizing these compounds and confirming their structures . The antimicrobial and antifungal activities of these compounds suggest that they are biologically active and may interact with cellular components in microorganisms .
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and tested for their antimicrobial and anti-proliferative activities. These compounds exhibit significant inhibitory activity against various pathogenic Gram-positive and Gram-negative bacteria, including the yeast-like pathogenic fungus Candida albicans. Additionally, some derivatives displayed potent anti-proliferative activity against multiple cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines, indicating their potential as therapeutic agents in cancer treatment (L. H. Al-Wahaibi et al., 2021).
Antibacterial Activity and Mechanism of Action
Studies on 1,3,4-oxadiazole thioether derivatives have shown good antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), with certain compounds exhibiting superior inhibitory effects compared to commercial agents. Proteomic analysis revealed these compounds affect purine metabolism in Xoo, providing insights into their mechanism of action and potential use in addressing bacterial plant diseases (Xianpeng Song et al., 2017).
Synthesis and Biological Activity Against HBV
The synthesis of new analogues related to the 1,3,4-oxadiazole structure has demonstrated expected biological activity against the Hepatitis B Virus (HBV), showcasing the potential of these compounds in antiviral research and therapy (M. T. Aal, 2002).
Anticancer Agents
Novel 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydropyridine moiety have been synthesized and evaluated for their anti-cancer activities, particularly demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines. This indicates the potential of these derivatives as anticancer agents, highlighting the importance of the tetrahydropyridine (THP) moiety in enhancing biological activity (K. Redda & Madhavi Gangapuram, 2007).
Propriétés
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-5-11-10(2)19-18(21-17(11)23)27-9-14-20-16(22-26-14)12-7-6-8-13(24-3)15(12)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNUUYMDCOYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

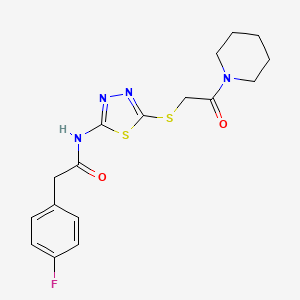
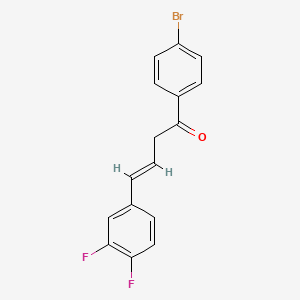
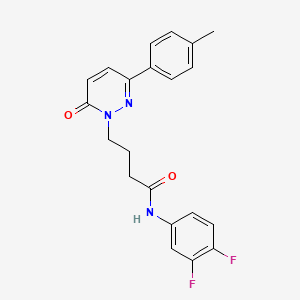
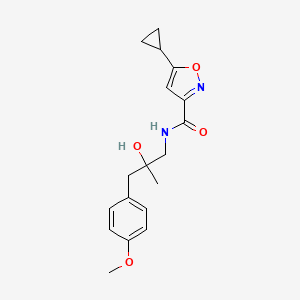
![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
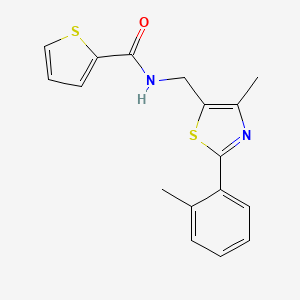

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
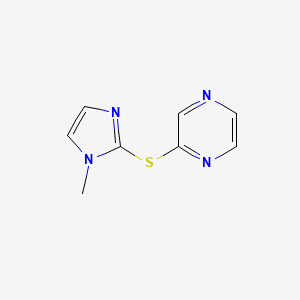
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
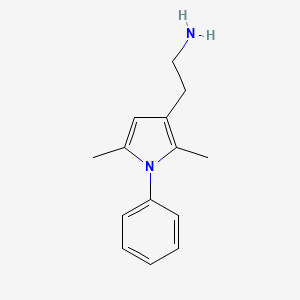
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)